molecular formula C29H40Cl2N2O4 B12751397 Emetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride CAS No. 14358-43-1

Emetan, 2,3-didehydro-6',7',10,11-tetramethoxy-, dihydrochloride

Cat. No.: B12751397
CAS No.: 14358-43-1
M. Wt: 551.5 g/mol
InChI Key: WNJZDNXVVDNPSI-FJEGXLQFSA-N
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Chemical Reactions Analysis

Types of Reactions

Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride include:

Uniqueness

What sets Emetan, 2,3-didehydro-6’,7’,10,11-tetramethoxy-, dihydrochloride apart is its specific structural configuration and the presence of the dihydrochloride moiety, which imparts unique chemical and biological properties .

Properties

CAS No.

14358-43-1

Molecular Formula

C29H40Cl2N2O4

Molecular Weight

551.5 g/mol

IUPAC Name

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;dihydrochloride

InChI

InChI=1S/C29H38N2O4.2ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,24-25,30H,6-12,17H2,1-5H3;2*1H/t24-,25+;;/m1../s1

InChI Key

WNJZDNXVVDNPSI-FJEGXLQFSA-N

Isomeric SMILES

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC.Cl.Cl

Canonical SMILES

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC.Cl.Cl

Origin of Product

United States

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